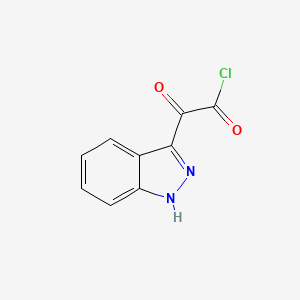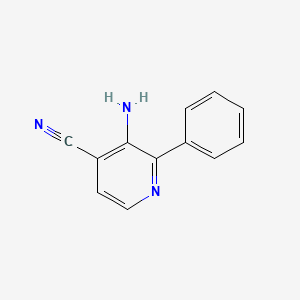
Ethanol, 2-amino-, nitrate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-amino-, nitrate (1:1) is a chemical compound that consists of an ethanol molecule with an amino group attached to the second carbon and a nitrate group forming a 1:1 complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-amino-, nitrate (1:1) typically involves the reaction of ethanolamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HNO}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \cdot \text{NO}_3 ]
Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-amino-, nitrate (1:1) involves the careful handling of nitric acid and ethanolamine. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethanol, 2-amino-, nitrate (1:1) can undergo oxidation reactions, where the amino group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroethanol or other nitro derivatives.
Reduction: Formation of ethylamine or other amine derivatives.
Substitution: Formation of substituted ethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-amino-, nitrate (1:1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of various industrial chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Ethanol, 2-amino-, nitrate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrate group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethanolamine: Similar in structure but lacks the nitrate group.
Nitroethanol: Contains a nitro group instead of an amino group.
Aminoethanol: Similar to ethanolamine but with different functional groups.
Uniqueness: Ethanol, 2-amino-, nitrate (1:1) is unique due to the presence of both an amino group and a nitrate group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
20748-72-5 |
|---|---|
Molekularformel |
C2H8N2O4 |
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
2-aminoethanol;nitric acid |
InChI |
InChI=1S/C2H7NO.HNO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H,2,3,4) |
InChI-Schlüssel |
WAFNMNCIAQAQJU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol](/img/structure/B8703813.png)

![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-chloro-](/img/structure/B8703847.png)






